molecular formula C12H19NS B13283496 3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine

3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine

Cat. No.: B13283496
M. Wt: 209.35 g/mol
InChI Key: RJKWRBQDNHLNJY-UHFFFAOYSA-N
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Description

3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine (CAS 1341542-93-5) is a cyclopentane-based amine derivative featuring a methyl group at the 3-position and a [2-(thiophen-2-yl)ethyl] substituent on the nitrogen atom. Its structure combines a saturated cyclopentane ring with an electron-rich thiophene group, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

3-methyl-N-(2-thiophen-2-ylethyl)cyclopentan-1-amine

InChI

InChI=1S/C12H19NS/c1-10-4-5-11(9-10)13-7-6-12-3-2-8-14-12/h2-3,8,10-11,13H,4-7,9H2,1H3

InChI Key

RJKWRBQDNHLNJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

Pyridine-Substituted Cyclopentane Amines

  • 3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine (CAS 1342226-30-5): Replaces the thiophene with a pyridine ring.
  • 3-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline (CAS 1019587-44-0): Substitutes the cyclopentane core with an aniline (benzene) ring. The planar aromatic system may enhance π-π stacking interactions compared to the non-planar cyclopentane .

Rotigotine Derivatives

  • (S)-6-{[2-(Thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol (, Structure b): Shares the [2-(thiophen-2-yl)ethyl]amino group but incorporates a naphthalene system. The extended aromatic structure is associated with dopamine agonist activity, suggesting that the cyclopentane variant may have distinct pharmacokinetic profiles due to reduced ring strain and lipophilicity .
Physicochemical Properties
  • Molecular Weight : Estimated at ~235–250 g/mol, comparable to 2-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine (229.25 g/mol, CAS 1343819-12-4) .
  • Solubility : The thiophene’s hydrophobic nature likely reduces water solubility relative to pyridine-containing analogs (e.g., CAS 1342226-30-5), which benefit from pyridine’s polarity .
  • Electronic Effects : Thiophene’s electron-rich sulfur atom contrasts with the electron-withdrawing trifluoromethyl group in CAS 1343819-12-4, affecting reactivity and intermolecular interactions .
Stability and Reactivity
  • Thiophene Stability : The aromatic thiophene ring is more oxidation-resistant than sulfide-containing analogs like 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine (CAS 1339848-08-6), which may undergo sulfoxide formation .

Biological Activity

3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine, with CAS number 1341542-93-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉NS
  • Molecular Weight : 209.35 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound involves interactions with various biological targets, primarily in the central nervous system (CNS) and possibly in cancer biology. The compound's structure suggests it may act as a modulator of neurotransmitter systems or as an inhibitor of specific protein-protein interactions (PPIs).

Pharmacological Activity

Research indicates that compounds with similar structures exhibit significant activity against various biological targets:

  • Neurotransmitter Modulation : Compounds similar to this amine have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
  • Cancer Biology : There is emerging evidence that such compounds may inhibit pathways involved in tumor growth and metastasis. For instance, small molecules targeting PD-1/PD-L1 interactions have shown promise in preclinical studies .

Study 1: Neuropharmacological Effects

A study evaluated the effects of structurally related compounds on serotonin receptor subtypes. Results indicated that modifications to the cyclopentanamine structure significantly enhanced binding affinity and selectivity for the 5-HT_2A receptor, which is implicated in mood regulation .

Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of similar compounds could inhibit cell proliferation in various cancer cell lines. For example, a derivative exhibited an IC50 value of 700 nM against a breast cancer cell line, indicating potent anticancer properties .

Comparative Analysis Table

CompoundTarget ActivityIC50 (nM)Reference
This compoundPotential CNS modulatorTBDThis Study
Similar Compound A5-HT_2A receptor antagonist500
Similar Compound BPD-L1 inhibitor700

Safety and Toxicology

Preliminary toxicity assessments indicate that compounds within this class exhibit moderate toxicity profiles. Standard safety measures should be taken when handling these compounds, including personal protective equipment during synthesis and testing phases .

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